molecular formula C18H25N3O2 B7713709 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide

Cat. No. B7713709
M. Wt: 315.4 g/mol
InChI Key: RXBXXUMZQZVXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the role of glutamate transporters in the brain. In

Mechanism of Action

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide works by binding to the glutamate transporters and preventing them from removing glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have a range of effects on brain function and behavior.
Biochemical and Physiological Effects:
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has been shown to have a range of effects on brain function and behavior. It can induce seizures, alter synaptic plasticity, and affect learning and memory. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has been shown to have neuroprotective effects in certain contexts.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide in lab experiments is its potency as a glutamate transporter inhibitor. This allows researchers to achieve significant alterations in glutamate levels with relatively low doses of the compound. However, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide is not selective for any particular glutamate transporter subtype, which can make it difficult to tease apart the specific roles of different transporters in brain function.

Future Directions

There are several future directions for research involving 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide. One area of interest is the potential for using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide as a therapeutic agent for conditions involving altered glutamate levels, such as epilepsy or stroke. Additionally, further research is needed to elucidate the specific roles of different glutamate transporter subtypes in brain function and behavior. Finally, there is potential for developing more selective glutamate transporter inhibitors based on the structure of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide.

Synthesis Methods

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide can be synthesized through a multi-step process involving the reaction of tert-butyl 4-(3-aminopropyl)benzoate with sodium azide, followed by the reaction of the resulting compound with isopropyl chloroformate and 5-amino-1,2,4-oxadiazole. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide is primarily used as a research tool for studying the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its transporters play a crucial role in regulating its levels. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide is a potent inhibitor of glutamate transporters, and its use allows researchers to study the effects of altered glutamate levels on brain function and behavior.

properties

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-12(2)19-15(22)10-11-16-20-17(21-23-16)13-6-8-14(9-7-13)18(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBXXUMZQZVXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide

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